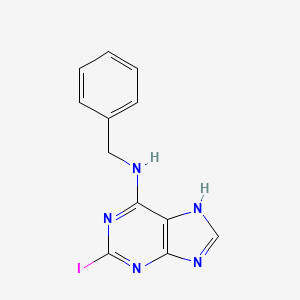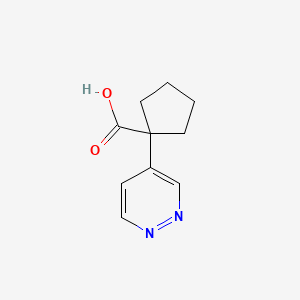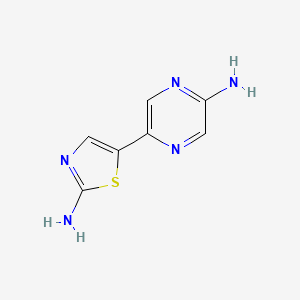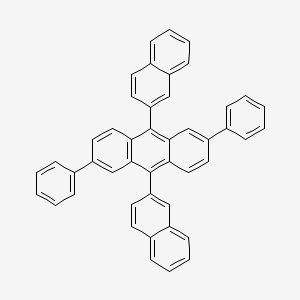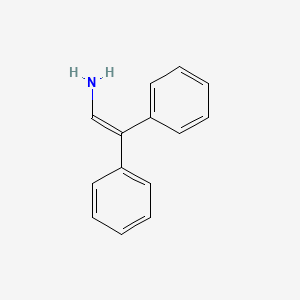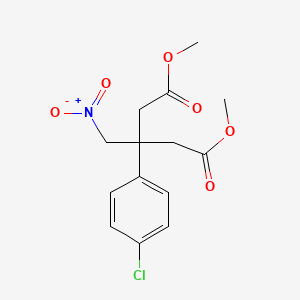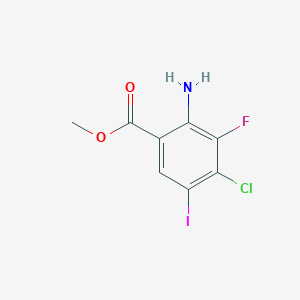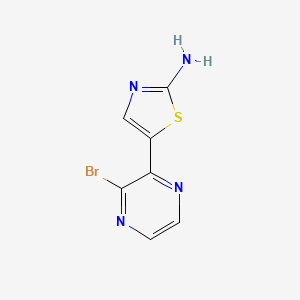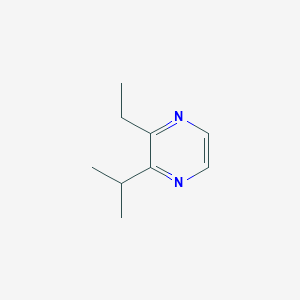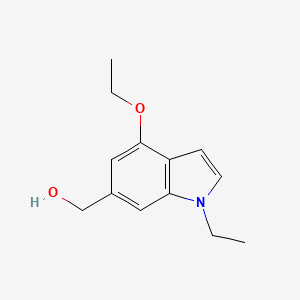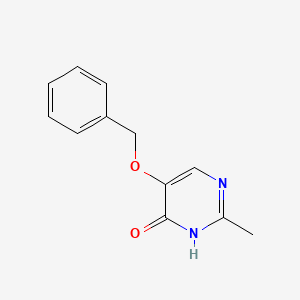
5-(Benzyloxy)-2-methylpyrimidin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are integral to many biologically active compounds, including nucleic acids and various pharmaceuticals. This compound is characterized by a benzyloxy group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, with a ketone functional group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one typically involves the following steps:
Preparation of 2-Benzyloxy-5-bromopyrimidines: This intermediate is synthesized by reacting 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of Cs2CO3 in a CH3CN:DMF (1:1) mixture.
Industrial Production Methods
化学反应分析
Types of Reactions
Oxidation: The benzylic position can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific chemical properties.
作用机制
The mechanism of action of 5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar core structure and have been studied for their cytotoxic activity.
Benzyloxy Substituted Pyrimidines: Compounds with a benzyloxy group at different positions on the pyrimidine ring.
Uniqueness
5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a benzyloxy group and a methyl group on the pyrimidine ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.
属性
CAS 编号 |
60438-04-2 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
2-methyl-5-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-7-11(12(15)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI 键 |
PHAFSNGPAABGOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=O)N1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



